molecular formula C13H13FO2 B2628387 3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287282-03-3

3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2628387
CAS RN: 2287282-03-3
M. Wt: 220.243
InChI Key: BUWHEODRWQEAJZ-UHFFFAOYSA-N
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Description

“3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP). The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .


Synthesis Analysis

The synthesis of fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed after more than 20 years of trials . The synthesis involves the incorporation of a fluorine atom into organic compounds, which can dramatically alter the acidity/basicity of the neighboring functional groups .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” includes a bicyclo[1.1.1]pentane core with a fluorine atom and a carboxylic acid group. The fluorine atom is incorporated into the structure to fine-tune the physicochemical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” include the incorporation of a fluorine atom into organic molecules. This process can adjust the acidity/basicity of the neighboring functional groups .


Physical And Chemical Properties Analysis

The physicochemical properties of fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) have been studied . The incorporation of a fluorine atom into organic compounds can dramatically alter the acidity/basicity of the neighboring functional groups .

Future Directions

The future directions for “3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” could involve further exploration of its potential uses in medicinal chemistry. Given the high popularity of bicyclo[1.1.1]pentanes, it’s likely that chemists will continue to explore ways to selectively decorate them with a fluorine atom .

properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO2/c1-8-4-9(14)2-3-10(8)12-5-13(6-12,7-12)11(15)16/h2-4H,5-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWHEODRWQEAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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